molecular formula C14H24N4O2 B11777923 tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

Cat. No.: B11777923
M. Wt: 280.37 g/mol
InChI Key: PPYQKPGTWGQRNZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group and a triazole ring, which are known for their stability and reactivity in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azide and alkyne precursors.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the development of new synthetic methodologies.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its triazole ring is known to interact with various biological targets, making it a useful tool in drug discovery.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 3-hydroxypiperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 4-(3-ethyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential lead compound in drug discovery.

Properties

IUPAC Name

tert-butyl 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-5-11-15-12(17-16-11)10-6-8-18(9-7-10)13(19)20-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYQKPGTWGQRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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